

4-Phenoxybutan-1-amine molecular weight and formula

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Compound of Interest

Compound Name: 4-Phenoxybutan-1-amine

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An In-Depth Technical Guide to **4-Phenoxybutan-1-amine** (C₁₀H₁₅NO) for Advanced Research and Development

Executive Summary: **4-Phenoxybutan-1-amine** is a primary amine featuring a flexible butyl chain linked to a phenoxy group. This unique structural motif makes it a valuable and versatile building block in medicinal chemistry and agrochemical synthesis. While its direct therapeutic applications are limited, its utility as a key intermediate in the development of more complex, high-value molecules is significant. This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, robust analytical methodologies for quality control, and an exploration of its applications, particularly in the synthesis of novel herbicides and as a scaffold in drug discovery.

Core Molecular Profile

The fundamental physicochemical properties of **4-Phenoxybutan-1-amine** are critical for its application in synthesis and formulation. These properties dictate its reactivity, solubility, and handling requirements.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO	[1][2]
Molecular Weight	165.23 g/mol	[1]
IUPAC Name	4-phenoxybutan-1-amine	[1]
CAS Number	16728-66-8	[1]
Appearance	Colorless liquid	[3]
Boiling Point	271.8°C at 760 mmHg	[3]
Density	0.991 g/mL	[3]
Flash Point	118.5°C	[3]

Synthesis and Purification: A Validated Approach

The synthesis of **4-Phenoxybutan-1-amine** is most reliably achieved through the reduction of a nitrile precursor, 4-phenoxybutyronitrile. This method is favored in research and industrial settings due to the high yields, selectivity, and the commercial availability of the starting material. The nitrile group provides a stable and accessible handle that can be cleanly converted to the primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes the reduction of 4-phenoxybutyronitrile using LiAlH₄ in an anhydrous ether solvent.

Reagents and Equipment:

- 4-phenoxybutyronitrile
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous diethyl ether or Tetrahydrofuran (THF)

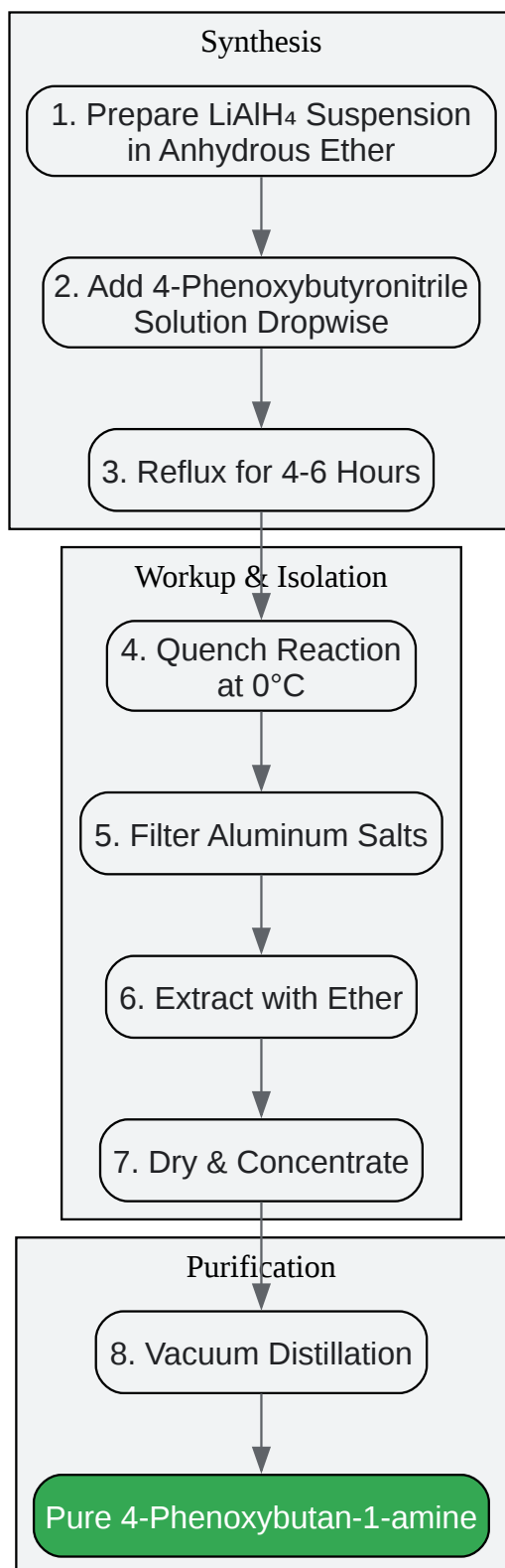
- Sulfuric acid (H_2SO_4), 10% aqueous solution
- Sodium hydroxide (NaOH), 20% aqueous solution
- Anhydrous magnesium sulfate (MgSO_4)
- Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Setup: Assemble the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions. All glassware must be thoroughly dried.
- Reagent Preparation: In the three-neck flask, prepare a suspension of LiAlH_4 (1.2 equivalents) in anhydrous diethyl ether. Stir the suspension gently.
- Addition of Precursor: Dissolve 4-phenoxybutyronitrile (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH_4 suspension at a rate that maintains a gentle reflux. The exothermic nature of the reaction requires careful control of the addition rate.
- Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the nitrile.
- Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the excess LiAlH_4 by the sequential, dropwise addition of water, followed by 20% aqueous NaOH solution. This procedure is critical for safely decomposing the reactive aluminum complexes and precipitating aluminum salts.
- Filtration: Filter the resulting slurry through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with diethyl ether.

- Extraction: Combine the filtrate and washes. If an aqueous layer is present, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.
- Drying and Concentration: Combine all organic extracts and dry over anhydrous MgSO_4 . Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude **4-Phenoxybutan-1-amine**.
- Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis of **4-Phenoxybutan-1-amine**.

Analytical Characterization and Quality Control

Robust analytical methods are essential for confirming the identity and purity of synthesized **4-Phenoxybutan-1-amine**, a critical step in any research or drug development pipeline. The methodologies for the related compound, 4-phenylbutylamine, provide a validated template for analysis.[\[4\]](#)

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is ideal for quantifying the purity of the amine and detecting any non-volatile impurities. The acidic mobile phase ensures the amine is protonated, which results in sharp, symmetrical peaks and reproducible retention times.[\[4\]](#)

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).
- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Detection Wavelength: 254 nm, where the phenyl group exhibits strong absorbance.[\[4\]](#)
- Column Temperature: 30°C.[\[4\]](#)
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 μ m syringe filter before injection.[\[4\]](#)

Protocol: Structural Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the structural identification capabilities of MS, making it the definitive method for confirming the molecular weight and structure of the final product.

- Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

- Column: A low-bleed capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm).
- Carrier Gas: Helium.
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
- MS Ionization: Electron Impact (EI), 70 eV.
- Expected Result: The mass spectrum should show a molecular ion peak (M^+) at $m/z = 165$, corresponding to the molecular weight of the compound.

Applications in Research and Development

The primary value of **4-Phenoxybutan-1-amine** lies in its role as a versatile intermediate for constructing more complex molecules with specific biological activities.

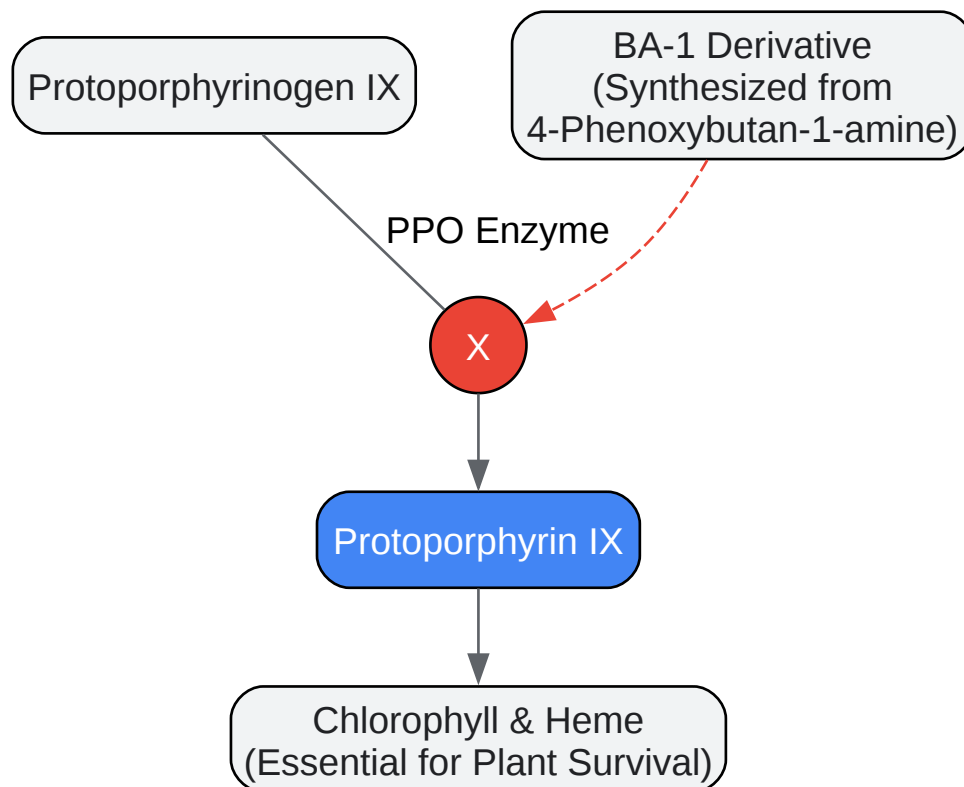
Pharmaceutical and Prodrug Development

The amine functional group is a common feature in many bioactive molecules but can present challenges such as poor membrane penetration due to ionization at physiological pH.[5] **4-Phenoxybutan-1-amine** serves as a scaffold that can be further modified to create derivatives or prodrugs designed to overcome these limitations. Its use has been noted in preparations for treating inflammatory and bowel diseases. The phenoxybutyl moiety can modulate the lipophilicity and metabolic stability of a parent drug, making it a valuable component in drug design.

Case Study: Synthesis of Novel Herbicides

A significant application of **4-Phenoxybutan-1-amine** is in the synthesis of 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives.[6] These compounds have demonstrated potent post-emergence herbicidal activity by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[6] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell death. One derivative, designated BA-1, was identified as a particularly promising lead compound with broad-spectrum activity and good crop safety.[6]

Mechanism of Action: PPO Inhibition



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Caption: Inhibition of the PPO enzyme by a BA-1 herbicide derivative.

Safety and Handling

4-Phenoxybutan-1-amine is classified as a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements:
 - H314: Causes severe skin burns and eye damage.[1]
 - H335: May cause respiratory irritation.[1]
- Precautions:
 - Work in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

4-Phenoxybutan-1-amine is a deceptively simple molecule with significant strategic importance for researchers in drug development and agrochemical science. Its defined molecular structure and accessible amine functionality provide a reliable starting point for the synthesis of novel compounds with tailored biological activities. The validated protocols for its synthesis and analysis outlined in this guide provide a framework for its consistent and safe application in advanced research, underscoring its role as a key building block for future innovations.

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